Product packaging for Decumbenone A(Cat. No.:)

Decumbenone A

Cat. No.: B1202326
M. Wt: 280.36 g/mol
InChI Key: KPUOKNHMWKNLJE-LIDJKPORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decumbenone A is a decalin-containing polyketide isolated from various fungal species, including Penicillium decumbens and Aspergillus jensenii . This natural compound is identified as a key intermediate in the biosynthetic pathway of calbistrins, secondary metabolites with reported bioactivities such as antifungal properties and cytotoxicity against leukemia cells . Its structure consists of a bicyclic decalin moiety, showcasing a carbon backbone typical of polyketides synthesized by fungal polyketide synthases (PKS) . Research into this compound provides significant value for studying fungal secondary metabolism. Investigations have identified a 13-membered biosynthetic gene cluster (designated the cal cluster) responsible for its production . The application of advanced genetic tools like CRISPR/Cas9 to elucidate this pathway highlights the compound's relevance in exploring biosynthetic engineering and activating silent gene clusters in filamentous fungi . While this compound itself was not the primary active component in an extract tested for osteogenic and antiviral activities, its presence underscores the chemical diversity of fungal extracts and the potential for synergistic effects or the existence of other, more potent compounds . The broader decumbenone family, including Decumbenone C, has demonstrated potent cytotoxic activity in bioassays, indicating the pharmacological interest in this class of molecules . This product is intended for research purposes only, specifically for use in: - Studying polyketide biosynthesis in fungi. - Exploring the ecological role of fungal secondary metabolites. - Serving as a standard in analytical chemistry and natural product discovery. - Investigating the mechanism of action of bioactive natural products. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O4 B1202326 Decumbenone A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

1-[(1R,2R,6S,8S,8aS)-2,8-dihydroxy-1,2,6-trimethyl-6,7,8,8a-tetrahydronaphthalen-1-yl]-3-hydroxypropan-1-one

InChI

InChI=1S/C16H24O4/c1-10-8-11-4-6-15(2,20)16(3,13(19)5-7-17)14(11)12(18)9-10/h4,6,8,10,12,14,17-18,20H,5,7,9H2,1-3H3/t10-,12+,14-,15-,16-/m1/s1

InChI Key

KPUOKNHMWKNLJE-LIDJKPORSA-N

SMILES

CC1CC(C2C(=C1)C=CC(C2(C)C(=O)CCO)(C)O)O

Isomeric SMILES

C[C@H]1C[C@@H]([C@H]2C(=C1)C=C[C@@]([C@]2(C)C(=O)CCO)(C)O)O

Canonical SMILES

CC1CC(C2C(=C1)C=CC(C2(C)C(=O)CCO)(C)O)O

Synonyms

1-(2,8-dihydroxy-1,2,6-trimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3-hydroxy-1-propanone
decumbenone A

Origin of Product

United States

Isolation and Source Organism Characterization of Decumbenone a

Natural Occurrence and Biogeographical Distribution

The production of Decumbenone A is predominantly attributed to microorganisms, specifically fungi. These fungi are found in a range of environments, from common terrestrial soils to extreme marine habitats, indicating a wide biogeographical distribution of the genetic potential to synthesize this compound.

Fungal Sources and Genera (e.g., Penicillium, Aspergillus, Craterellus)

This compound has been isolated from several prominent fungal genera that are ubiquitous in nature.

Penicillium : The compound was notably isolated from Penicillium decumbens, a species known for producing a wide array of bioactive metabolites. nih.govnih.gov The genus Penicillium is found almost everywhere and is one of the most abundant fungal genera in soils. researchgate.net

Aspergillus : Various species within the Aspergillus genus are confirmed producers of this compound. These include Aspergillus sulphureus, Aspergillus versicolor, and Aspergillus jensenii. nih.govd-nb.infomdpi.comresearchgate.netnih.gov Like Penicillium, Aspergillus species are common environmental fungi. frontiersin.org

Craterellus : The edible fungus Craterellus odoratus, a basidiomycete found in mainland China, has also been identified as a source of this compound, along with its stereoisomer, Decumbenone B. d-nb.info This discovery is significant as it extends the known producers of decumbenones beyond the Ascomycota phylum to include Basidiomycota.

Marine-Derived Microorganisms as Producers

Marine environments, particularly marine sediments, have proven to be a rich reservoir of fungi capable of producing this compound. researchgate.net These discoveries underscore the unique biochemical potential of marine microbes.

An Aspergillus sulphureus strain (KMM 4640), which produces this compound, was isolated from marine sediments of Sakhalin Bay in the Okhotsk Sea, Russia. researchgate.netd-nb.info

A deep-sea-derived fungus, Aspergillus versicolor SH0105, was isolated from a sediment sample collected from the Mariana Trench at a depth of 5,455 meters and was found to produce this compound. mdpi.com

Researchers have also isolated this compound from Aspergillus jensenii (MUT6581) found on marine microplastics in the Mediterranean Sea, a novel ecological niche referred to as the "plastisphere". nih.gov

Plant Sources and Species

Currently, this compound is understood to be a product of microbial biosynthesis. nih.govfrontiersin.orgbeilstein-journals.org While studies have shown that this compound can act as a plant growth regulator, stimulating the development of agricultural plants like wheat and corn, there is no scientific evidence to suggest that plants naturally produce this compound. scirp.orgscirp.org The known sources remain exclusively fungal.

Methodologies for Extraction and Isolation

The process of obtaining pure this compound from its fungal sources involves two key stages: controlled cultivation of the microorganism to maximize production and subsequent chemical extraction and purification from the culture.

Cultivation Strategies for Microbial Production

To produce this compound for study, the source fungus must be grown in a controlled laboratory setting. The specific conditions can significantly influence the yield of secondary metabolites, a concept explored in the "One Strain Many Compounds" (OSMAC) approach.

One detailed method involves the stationary cultivation of Aspergillus sulphureus (KMM 4640). d-nb.info This solid-state fermentation was carried out under the following conditions:

Temperature: 22°C

Duration: 21 days

Culture Medium: The fungus was grown in Erlenmeyer flasks containing a substrate of rice, yeast extract, potassium phosphate (B84403) (KH2PO4), and sea-water. d-nb.info

Such strategies, whether solid-state or submerged fermentation, are tailored to encourage the fungus to produce the desired secondary metabolites.

Solvent Extraction and Initial Partitioning Techniques

Following fermentation, a multi-step liquid-liquid extraction process, also known as solvent partitioning, is used to isolate this compound from the complex mixture of the fungal culture.

A typical procedure, used for the Aspergillus sulphureus culture, is as follows:

Initial Extraction: The entire culture, including the fungal mycelium and the solid medium, is homogenized and extracted with a moderately polar organic solvent, ethyl acetate (B1210297) (EtOAc). d-nb.info This dissolves a wide range of organic compounds, including this compound, creating a crude extract.

Solvent Partitioning: The crude extract is then further refined. It is first dissolved in an aqueous methanol (B129727) solution (e.g., 20% MeOH/H₂O). This aqueous phase is then "washed" with a non-polar solvent like n-hexane to remove highly non-polar compounds such as lipids.

Final Extraction: The target compound, this compound, is then extracted from the aqueous methanol layer back into a fresh volume of ethyl acetate. nih.gov After evaporating the ethyl acetate, the resulting residue, now enriched with this compound, is ready for final purification, typically using chromatography techniques. nih.gov

Data Tables

Table 1: Selected Fungal Sources of this compound

Genus Species Strain Source/Biogeographical Location
Penicillium decumbens Not specified Terrestrial fungus
Aspergillus sulphureus KMM 4640 Marine sediment (Okhotsk Sea, Russia)
Aspergillus versicolor SH0105 Deep-sea sediment (Mariana Trench)
Aspergillus jensenii MUT6581 Marine microplastic (Mediterranean Sea)

Table 2: Example of Solvent Extraction & Partitioning for this compound from A. sulphureus

Step Process Solvents Used Purpose
1 Primary Extraction Ethyl Acetate (EtOAc) To create a crude extract from the fungal culture.
2 Partitioning (Aqueous Phase) 20% Methanol in Water To dissolve the crude extract for partitioning.
3 Partitioning (Wash) n-Hexane To remove non-polar impurities from the aqueous phase.

Advanced Chromatographic Separation Techniques

The purification of this compound from crude extracts is a multi-step process that relies on a combination of advanced chromatographic techniques to separate it from a complex mixture of other secondary metabolites.

Column Chromatography

Initial fractionation of the crude extract containing this compound is often achieved using column chromatography. tandfonline.comtandfonline.commdpi.com This technique separates compounds based on their differential adsorption to a stationary phase packed into a column. In the isolation of this compound and related compounds, silica (B1680970) gel is a commonly used stationary phase. tandfonline.comtandfonline.commdpi.comnih.gov The separation is achieved by eluting the column with a solvent system of increasing polarity, typically a gradient of petroleum ether and ethyl acetate. tandfonline.comtandfonline.com This allows for the separation of compounds into different fractions based on their polarity. For instance, in one study, an ethyl acetate extract was fractionated using a silica gel column with a stepwise gradient from 100% petroleum ether to 100% ethyl acetate. tandfonline.comtandfonline.com Another approach involves using vacuum liquid chromatography (VLC) with a silica gel column and a similar gradient elution of petroleum ether-ethyl acetate, followed by an ethyl acetate-methanol mixture. mdpi.com These initial column chromatography steps are crucial for reducing the complexity of the extract and enriching the fractions containing this compound for further purification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Following initial fractionation, High-Performance Liquid Chromatography (HPLC) is a key technique for the fine purification of this compound. mdpi.comnih.govontosight.ai HPLC offers higher resolution and efficiency compared to traditional column chromatography. Semipreparative HPLC with a C18 column is frequently employed to isolate pure this compound from the enriched fractions. mdpi.comnih.gov For example, a study utilized a Kromasil C18 semipreparative HPLC column with a mobile phase of 75% methanol in water to successfully purify this compound. mdpi.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for the detection and identification of this compound in complex mixtures. nih.govresearchgate.net UHPLC systems, which use columns with smaller particle sizes (typically sub-2-µm), provide even greater resolution and faster analysis times than conventional HPLC. chromatographyonline.com When coupled with a high-resolution mass spectrometer (HRMS), such as an Orbitrap or Quadrupole Time-of-Flight (QTOF), UHPLC-MS allows for the accurate determination of the molecular weight and elemental composition of this compound. nih.govresearchgate.net This technique is instrumental in metabolic profiling studies to identify and tentatively quantify this compound and its isomers in fungal extracts. nih.govresearchgate.net For instance, UHPLC-HRMS analysis of Penicillium decumbens extracts revealed the presence of two isomers of this compound. nih.govresearchgate.net The high sensitivity of UHPLC-MS/MS also enables the detection and quantification of minute amounts of the compound. nih.gov

TechniqueStationary Phase/ColumnMobile Phase/EluentPurposeReference
Column ChromatographySilica Gel (60–200 mesh)Petroleum ether/ethyl acetate gradientInitial fractionation of crude extract tandfonline.comtandfonline.com
Vacuum Liquid Chromatography (VLC)Silica GelPetroleum ether-EtOAc and EtOAc-MeOH gradientInitial fractionation of crude extract mdpi.com
Semipreparative HPLCKromasil C18 (250 mm × 10 mm, 5 μm)75% MeOH-H2OPurification of this compound mdpi.comnih.gov
UHPLC-HRMSShim-pack XR-ODS C18 (75 mm × 3.0 ID, 2.2 μm)Not specifiedMetabolic profiling and identification nih.gov
UHPLC-DAD-QTOFMSAgilent 1290 UHPLC systemNot specifiedSecondary metabolite analysis nih.gov
Sephadex LH-20 Chromatography

Sephadex LH-20 chromatography is another valuable technique used in the purification scheme of this compound. mdpi.comnih.govkoreascience.kr Sephadex LH-20 is a size-exclusion chromatography resin made of hydroxypropylated dextran, which has both hydrophilic and lipophilic properties. cytivalifesciences.comresearchgate.netsigmaaldrich.com This dual nature allows for the separation of compounds based on their molecular size and polarity. cytivalifesciences.comresearchgate.net In the isolation process, fractions obtained from initial column chromatography are often further purified on a Sephadex LH-20 column. mdpi.comnih.gov Typically, methanol or a mixture of dichloromethane (B109758) and methanol is used as the eluent. nih.gov This step is effective in removing impurities and separating closely related compounds, leading to a more purified sample of this compound that can then be subjected to a final HPLC polishing step. mdpi.comnih.gov

Bioactivity-Guided Isolation Strategies

Bioactivity-guided isolation is a common and effective strategy for discovering and purifying novel bioactive compounds, including this compound. tandfonline.comtandfonline.comkoreascience.krgeomar.de This approach involves systematically fractionating a crude extract and testing the biological activity of each fraction. The most active fractions are then selected for further separation, a process that is repeated until a pure, active compound is isolated.

In the context of this compound, this strategy has been successfully applied. For instance, the fractionation of the culture filtrates of the marine sponge-derived fungus Aspergillus versicolor was guided by cytotoxicity assays against human solid tumor cell lines and antibacterial activity against methicillin-resistant strains. koreascience.krgeomar.de This led to the isolation of this compound as one of the active polyketides. koreascience.krgeomar.de Similarly, an antimicrobial assay using thin-layer chromatography-bioautography was employed to guide the fractionation of an extract from the endophytic fungus Phomopsis liquidambaris, which also produces decumbenone-like structures. tandfonline.comtandfonline.com This method allows researchers to focus their purification efforts on the fractions that contain the compounds responsible for the observed biological activity, making the isolation process more efficient and targeted. However, it is important to note that sometimes the isolated compounds, like Decumbenones A and B from Aspergillus jensenii, may not exhibit the same bioactivity as the original crude extract, suggesting potential synergistic effects with other compounds in the mixture. mdpi.comresearchgate.net

Structural Elucidation and Conformational Analysis of Decumbenone a

Spectroscopic and Spectrometric Techniques for Structural Determination

The foundational work of elucidating the molecular framework of Decumbenone A relies on a suite of analytical techniques that probe the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental to the structural elucidation of this compound. nih.gov One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments provide detailed information about the carbon skeleton and the placement of protons and functional groups.

The ¹H NMR spectrum reveals the presence of specific proton environments, including methyl singlets, olefinic protons, and various methine and methylene (B1212753) groups. researchgate.net Concurrently, the ¹³C NMR spectrum identifies the carbon atoms, distinguishing between ketone carbonyls, olefinic carbons, oxygenated carbons, and aliphatic carbons. researchgate.net Comprehensive analysis of 2D NMR data, particularly Heteronuclear Multiple Bond Correlation (HMBC), establishes the connectivity between these fragments, allowing for the complete assembly of the planar structure. researchgate.netsemanticscholar.org The structure was determined to be 1-(2,8-dihydroxy-1,2,6-trimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3-hydroxy-1-propanone. nih.gov

Detailed ¹H and ¹³C NMR data for this compound are presented below.

PositionδC (ppm)δH (ppm, mult., J in Hz)
158.3 (CH)3.86 (m)
2a43.9 (CH2)2.78 (dt, 18.8, 5.3)
2b2.36 (td, 18.8, 4.7)
3216.0 (C)-
457.0 (C)-
544.0 (CH)2.02 (s)
669.8 (CH)4.29 (m)
7a43.9 (CH2)1.35 (td, 13.7, 2.7)
7b1.24 (m)
822.2 (CH)2.30 (m)
9130.2 (CH)5.63 (s)
10134.4 (C)-
11128.8 (CH)5.94 (d, 9.9)
12131.6 (CH)5.35 (d, 9.9)
1374.9 (C)-
1426.1 (CH3)1.19 (s)
1523.8 (CH3)1.48 (s)
1614.1 (CH3)1.04 (d, 7.2)

Data sourced from Zhuravleva et al., 2012, measured in CDCl₃. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRESIMS analysis established its molecular formula as C₁₆H₂₄O₄. nih.govresearchgate.net This technique typically shows a sodium adduct ion [M+Na]⁺ at m/z 305.1721 (calculated for C₁₆H₂₄O₄Na, 305.1724) and an ion corresponding to the loss of a water molecule [M−H₂O+H]⁺ at m/z 265.1797 (calculated for C₁₆H₂₅O₃, 265.1799). unito.it This information, indicating seven degrees of unsaturation, is consistent with the structure derived from NMR data. unito.itd-nb.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. In the analysis of decumbenones, IR spectra are used to confirm the presence of key functional groups. mdpi.com Specifically, characteristic absorption bands indicate the presence of hydroxyl (-OH) groups (typically broad bands around 3400 cm⁻¹) and carbonyl (C=O) groups of ketones (around 1690 cm⁻¹). mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, highlighting the presence of chromophores, such as conjugated double bonds and carbonyl groups. For decumbenones, UV-Vis spectra show absorption maxima (λₘₐₓ) that are characteristic of their specific arrangement of double bonds and carbonyls. mdpi.comresearchgate.net For example, the related Decumbenone C exhibits absorption maxima at 212 and 264 nm. researchgate.net This data complements the structural information obtained from other spectroscopic methods.

Stereochemical Assignment Methodologies

While the techniques above define the planar structure of this compound, determining the absolute configuration of its multiple stereocenters requires specialized chiroptical methods and computational analysis.

Electronic Circular Dichroism (ECD) Calculations

The absolute configuration of this compound remained undetermined until recently when it was established through a combination of experimental ECD measurements and quantum chemical calculations. mdpi.comsemanticscholar.org ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum for each enantiomer.

In a 2020 study, researchers isolated this compound and recorded its experimental ECD spectrum. mdpi.com They then performed time-dependent density functional theory (TDDFT) calculations to predict the theoretical ECD spectra for possible stereoisomers. mdpi.comsemanticscholar.org By comparing the experimental spectrum with the calculated spectra, a clear match was found. semanticscholar.org The experimental ECD spectrum was consistent with the calculated one for the (4S, 5R, 6R, 8R, 8aS) isomer, allowing for the first-time assignment of the absolute configuration of this compound. mdpi.comsemanticscholar.org

Modified Mosher's Method

The modified Mosher's method is a powerful nuclear magnetic resonance (NMR) technique used to determine the absolute configuration of chiral secondary alcohols. This method was applied to elucidate the stereochemistry of this compound. koreascience.krgeomar.de The technique involves the esterification of the secondary hydroxyl groups in the molecule with the chiral Mosher's acid reagents, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

In the case of this compound, the presence of secondary alcohols makes it a suitable candidate for this analysis. By preparing the (R)- and (S)-MTPA esters of this compound, the configuration of the chiral centers bearing the hydroxyl groups can be determined by analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage.

While some studies initially cited the modified Mosher's method for defining the absolute configuration of this compound, later research provided a more definitive assignment using other techniques. koreascience.krnih.gov For instance, in the structural elucidation of related complex polyketides like zosteropenilline A, the modified Mosher's method was used in conjunction with other analyses to confidently assign the absolute configuration. semanticscholar.orgnih.gov

X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry, by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. nih.govfrontiersin.org

The structure of this compound was successfully determined using this technique. nih.gov The analysis requires obtaining a high-quality single crystal of the compound, which can sometimes be a challenging step. Once a suitable crystal is grown, X-ray diffraction analysis provides precise data on bond lengths, bond angles, and the spatial arrangement of all atoms. This information was used to confirm the planar structure and the relative configuration of the stereocenters within the this compound molecule. nih.gov For many related complex natural products, X-ray analysis remains the gold standard for structural confirmation, often used to validate findings from other spectroscopic methods. semanticscholar.orgfrontiersin.orgnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is instrumental in determining the relative configuration and conformation of a molecule in solution. numberanalytics.com It detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. The presence of a cross-peak between two protons in a NOESY spectrum indicates their spatial proximity. numberanalytics.com

For this compound and its analogs, NOESY analysis was crucial for establishing the relative stereochemistry of the decalin ring system. mdpi.comnih.gov The observed correlations provide critical information about the orientation of substituents on the ring. For example, in a study of peniciversiol A, a compound with a similar core structure to this compound, NOESY correlations were key to deducing the relative configuration. mdpi.comnih.gov Correlations between H-10 and protons H-1 and H-2a, along with the absence of a correlation between certain methyl groups and H-10, helped establish the relative orientations of these groups. mdpi.com

Key NOESY correlations observed for compounds with a this compound-type scaffold are summarized in the table below. These correlations help to build a three-dimensional model of the molecule's preferred conformation in solution.

Interacting ProtonsType of CorrelationImplied Spatial ProximityReference
H-10 to H-1/H-2aCross-peakH-10 is on the same face of the ring system as H-1 and H-2a. mdpi.comnih.gov
H-2b to H-3Cross-peakH-2b and H-3 are spatially close. mdpi.comnih.gov
H-4 to H-10Cross-peakH-4 and H-10 are on the same face of the ring. mdpi.com
H-5 to H₃-14Cross-peakThe methyl group at C-13 (H₃-14) is close to H-5. semanticscholar.org
H-10 to H-8Cross-peakH-10 and H-8 are on the same side of the ring fusion. mdpi.com

These NOESY data, often combined with coupling constant analysis from ¹H NMR spectra, allow for a detailed conformational analysis of the flexible ring systems within this compound. mdpi.comnih.gov Ultimately, the combination of Mosher's method, X-ray crystallography, and NOESY analysis, alongside other spectroscopic data like HRESIMS and Electronic Circular Dichroism (ECD), has led to the comprehensive structural elucidation of this compound, with its absolute configuration being definitively assigned as 1S,3S,8R,9R,10S. nih.gov

Biosynthetic Pathway Elucidation of Decumbenone a

Polyketide Biosynthesis Origin and Precursors

Decumbenone A originates from the polyketide biosynthetic pathway, a major route for the production of secondary metabolites in fungi. mdpi.com Polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA. frontiersin.org

The biosynthesis of this compound is intrinsically linked to that of calbistrin A, a metabolite composed of two distinct polyketide-derived structures: a bicyclic decalin moiety and a linear 12-carbon dioic acid, joined by an ester bond. nih.govgrafiati.comresearchgate.net this compound is a precursor to the decalin-containing portion of calbistrin. nih.gov The assembly of this decalin core begins with the formation of a long polyketide chain by a PKS from simple acyl-CoA precursors. nih.govuniprot.org While the exact chain length for the decumbenone precursor is not explicitly stated, it is analogous to the biosynthesis of similar decalin-containing fungal metabolites like lovastatin (B1675250), which involves a nonaketide (C18) chain. nih.gov

Identification and Characterization of the Decumbenone Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis was discovered through a comparative genomics approach. nih.gov By analyzing the genomes of three calbistrin-producing fungal species—Penicillium decumbens, Aspergillus aculeatus, and Aspergillus versicolor—researchers identified a conserved, putative 13-gene biosynthetic gene cluster (BGC), designated the cal cluster. nih.govnih.govgrafiati.comresearchgate.net This cluster, containing genes calA through calM, was hypothesized to be responsible for the production of calbistrins and their intermediates. nih.govresearchgate.netresearchgate.net

To validate the function of this BGC, targeted gene deletion experiments were performed in P. decumbens using CRISPR/Cas9 technology. nih.govnih.govgrafiati.com The deletion of the core polyketide synthase gene, calA, and a putative regulatory gene, calC, resulted in the complete abolishment of not only calbistrin production but also all related intermediates, including this compound, B, and C. nih.govnih.govresearchgate.net These findings conclusively proved that the cal gene cluster is essential for the biosynthesis of this compound. nih.gov

Functional Roles of Biosynthetic Enzymes

The cal BGC encodes a suite of enzymes, each with a specific role in constructing and tailoring the decumbenone molecule. These include the core PKS for initial chain synthesis and a variety of post-PKS modifying enzymes that perform cyclization, oxidation, and other chemical transformations.

The central enzyme in the pathway is CalA, a highly reducing polyketide synthase (HR-PKS). uniprot.org Its primary function is to synthesize the polyketide backbone of the decalin moiety. nih.govuniprot.org The essentiality of CalA is demonstrated by the fact that its deletion completely halts the production of decumbenones. nih.gov

CalA is a multifunctional enzyme containing several domains, including a methyltransferase domain responsible for adding a C-methyl group to the growing polyketide chain. uniprot.org A notable feature of CalA is the absence of an integrated enoyl reductase (ER) domain, which is typically required for the full reduction of double bonds during polyketide synthesis. uniprot.org This enzymatic function is supplied in trans by a separate enzyme within the cluster, CalK. uniprot.org The CalA PKS is also believed to catalyze the crucial intramolecular [4+2] Diels-Alder cycloaddition reaction that forms the characteristic bicyclic decalin ring system, a mechanism shared with the biosynthesis of lovastatin. nih.gov

Following the synthesis and release of the polyketide chain from CalA, a series of tailoring enzymes encoded within the cal cluster modify the structure to yield this compound and, subsequently, calbistrin. nih.gov

Monooxygenases : The cluster contains three genes encoding cytochrome P450 monooxygenases: calE, calL, and the bifunctional calG. nih.govuniprot.org These enzymes are predicted to be responsible for hydroxylating the decalin core. uniprot.org Such modifications are critical for creating attachment points for further functionalization, like the esterification of the linear dioic acid moiety in the final calbistrin molecule. uniprot.org

Cyclases and Dehydrogenases : While the PKS CalA is thought to catalyze the primary cyclization, other enzymes may be involved in subsequent ring modifications. nih.gov The dehydrogenase CalF is proposed to catalyze an oxidation and subsequent Diels-Alder cycloisomerization after the polyketide is released from the PKS. uniprot.org The cluster also encodes two other dehydrogenases, CalI and CalM. nih.gov

Other Modifying Enzymes :

CalD : Initially identified as a protein with no predicted function, CalD has more recently been characterized as the acyltransferase responsible for the final esterification step that links the decalin and linear polyketide moieties to form calbistrin. nih.govresearchgate.net Its direct role in the formation of the this compound intermediate is likely minimal, as it acts downstream in the pathway.

CalJ : This enzyme is predicted to have a beta-lactamase fold, though it has also been suggested to function as an acyltransferase for connecting the two polyketide chains. nih.govuniprot.org Its precise function in the pathway remains to be fully elucidated.

The coordinated action of these enzymes transforms the initial linear polyketide into the complex, cyclized structure of this compound.

Genetic Basis of Biosynthesis and Regulatory Mechanisms

The production of this compound is tightly controlled at the genetic level, governed by the specific organization of the cal gene cluster and the action of dedicated regulatory proteins.

The cal biosynthetic gene cluster in P. decumbens is a contiguous stretch of DNA containing 13 genes (calA to calM). nih.govnih.govresearchgate.net This co-localization of genes is a hallmark of fungal secondary metabolism, ensuring the coordinated expression of all necessary enzymes for a multistep pathway. encyclopedia.pub The cluster's architecture includes the core PKS gene (calA), a suite of tailoring enzyme genes, a gene for a transporter protein (calB), and a gene for a pathway-specific transcription factor (calC). nih.govnih.gov This organized structure facilitates the efficient production of the final metabolites by keeping all the required genetic components in one genomic locus. nih.govencyclopedia.pub

Table 1: Genes of the Decumbenone (cal) Biosynthetic Gene Cluster in P. decumbens

GenePredicted FunctionRole in Biosynthesis
calAHighly Reducing Polyketide Synthase (HR-PKS)Core enzyme; synthesizes the polyketide backbone of the decalin moiety. nih.govuniprot.org
calBMajor Facilitator Superfamily (MFS) TransporterExports the final products (calbistrins) out of the cell. nih.govnih.gov
calCZn(II)2Cys6 Transcription FactorPositive regulator; activates the expression of the entire gene cluster. nih.govnih.govmdpi.com
calDAcyltransferase / Protein of unknown functionCatalyzes the esterification of the two polyketide parts to form calbistrin. nih.govresearchgate.net
calECytochrome P450 MonooxygenaseTailoring enzyme; likely involved in hydroxylation of the decalin core. nih.govuniprot.org
calFDehydrogenaseTailoring enzyme; potentially involved in oxidation and cycloisomerization. nih.govuniprot.org
calGBifunctional CYP-P450 Monooxygenase/ReductaseTailoring enzyme; likely involved in hydroxylation. nih.gov
calHMethyltransferaseTailoring enzyme; potentially adds a second methyl group to the polyketide. nih.govuniprot.org
calIDehydrogenaseTailoring enzyme. nih.gov
calJBeta-lactamase / AcyltransferaseTailoring enzyme; function not fully confirmed. nih.govuniprot.org
calKEnoyl ReductaseTailoring enzyme; provides ER activity in trans to CalA. nih.govuniprot.org
calLCytochrome P450 MonooxygenaseTailoring enzyme; likely involved in hydroxylation. nih.govuniprot.org
calMDehydrogenaseTailoring enzyme. nih.gov

The primary regulatory control over the cal cluster is exerted by the CalC protein. nih.gov CalC contains a Zn(II)2Cys6 binuclear zinc cluster DNA-binding domain, a feature characteristic of transcription factors that specifically regulate fungal secondary metabolite BGCs. nih.govmdpi.com Gene deletion studies confirmed that CalC is a positive regulator; removal of the calC gene silenced the entire pathway, leading to a metabolic profile identical to that of the calA deletion mutant, with no production of decumbenones or calbistrins. nih.govnih.govgrafiati.com This demonstrates that CalC acts as a master switch, turning on the genes required for this compound synthesis. mdpi.com

Transcriptional Regulation of Biosynthesis (e.g., CalC transcription factor)

The biosynthesis of this compound is intricately regulated at the transcriptional level by a dedicated gene cluster, often referred to as the 'cal' cluster in Penicillium decumbens. nih.govgrafiati.comnih.gov A key component of this regulation is the CalC protein, a pathway-specific transcription factor. nih.govnih.gov Genetic analysis has identified CalC as a GAL4-like Zn(II)2Cys6 binuclear zinc cluster transcription factor, a common type of regulator found within fungal secondary metabolite gene clusters. nih.govnih.gov

Research involving targeted gene deletion has provided definitive evidence of CalC's function. nih.govnih.gov The creation of a ∆calC mutant strain, where the gene for the transcription factor was removed, resulted in the complete abolition of calbistrin and its putative intermediates, which include the decumbenones. nih.govnih.govchalmers.se The metabolic profile of the ∆calC mutant was nearly identical to that of the ∆calA mutant (in which the core polyketide synthase gene was deleted), confirming that CalC is essential for the expression of the entire biosynthetic pathway. nih.gov This demonstrates that CalC acts as a positive, specific regulator, effectively switching on the genes required for the production of this compound and related compounds. nih.gov Expression of the cal cluster is induced in specific complex media, and this expression is positively regulated by CalC. uniprot.org

Comparative Biosynthetic Pathway Analysis with Related Compounds

Relationship to Calbistrin Biosynthesis

This compound is recognized as a putative intermediate in the biosynthetic pathway of the calbistrins. nih.govnih.govchalmers.se The fungus Penicillium decumbens is known to produce both calbistrin A and B, as well as related compounds such as this compound, decumbenone B, and versiol. grafiati.comnih.govchalmers.se The chemical structure of calbistrin A reveals its composite nature, consisting of two distinct polyketide-derived moieties linked by an ester bond: a complex bicyclic decalin-containing structure and a linear 12-carbon dioic acid. nih.govnih.govchalmers.se this compound represents the core decalin portion of the final calbistrin molecule.

The direct biosynthetic link is substantiated by gene knockout experiments. nih.govsciencenews.dk Targeted deletion of either the primary polyketide synthase gene, calA, or the specific transcription factor gene, calC, halts the production of not only the final calbistrin products but also the decumbenone intermediates. nih.govnih.gov This shared dependency on the same biosynthetic machinery firmly establishes that decumbenones are precursors to calbistrins, with the final step in calbistrin A formation likely being the esterification of the decumbenone core with the linear polyketide chain. nih.govuniprot.org

Connections to Lovastatin Analogues

The biosynthetic pathway of this compound shares significant similarities with that of lovastatin and its analogues, primarily due to the common decalin ring system in their structures. nih.govnih.gov Lovastatin, a well-known cholesterol-lowering agent, is also a fungal polyketide. nih.gov Its biosynthesis involves a highly reducing polyketide synthase (HR-PKS), LovB, which synthesizes a nonaketide chain that subsequently undergoes an enzyme-catalyzed intramolecular [4+2] Diels-Alder cycloaddition to form the characteristic decalin scaffold. nih.govrsc.org

This established mechanism for lovastatin provides a strong model for the formation of this compound's core structure. nih.gov The cal gene cluster contains calA, which encodes the HR-PKS responsible for synthesizing the decalin moiety of decumbenone. uniprot.org The structural and biosynthetic parallels, particularly the formation of the decalin ring via a polyketide pathway, have led to compounds like this compound and B being classified as lovastatin analogues. researchgate.net Further research on isolates of Aspergillus versicolor has identified decumbenones alongside other lovastatin-related compounds, reinforcing this connection. researchgate.net

Intermediates and Branching Points in Polyketide Pathways

Polyketide biosynthesis is a modular process involving the sequential condensation of small carboxylic acid units to build a complex carbon skeleton. researchgate.net this compound serves as a key intermediate and a significant branching point within the broader calbistrin polyketide pathway. nih.govresearchgate.net

The pathway is initiated by the highly reducing polyketide synthase, CalA, which assembles the initial polyketide backbone destined to become the decalin core. uniprot.org This linear chain undergoes a series of modifications and a crucial cyclization event, thought to be a Diels-Alder reaction, to yield the decalin structure of decumbenone. nih.govrsc.org

At this stage, this compound represents a critical juncture. The pathway can effectively terminate here, leading to the accumulation and isolation of decumbenones as final products. researchgate.net Alternatively, it can serve as the substrate for further enzymatic reactions, representing a major branching point. researchgate.net In the biosynthesis of calbistrin A, the decumbenone intermediate is advanced along the pathway where an acyltransferase, putatively encoded by the gene calJ, catalyzes the ester linkage of the decumbenone hydroxyl group to the linear 12-carbon dioic acid moiety, which is synthesized separately. nih.govuniprot.org This branching illustrates how a common intermediate can be channeled toward the synthesis of distinct, yet structurally related, natural products.

Biological Activities and Mechanistic Investigations of Decumbenone a

Antimicrobial Properties

Investigations into the antibacterial properties of Decumbenone A have been conducted. One study evaluated its activity against a panel of human pathogenic microbes and fouling bacterial strains. nih.gov While this compound itself did not show significant inhibitory activity in this particular study, other compounds isolated from the same deep-sea-derived fungus, Aspergillus versicolor SH0105, demonstrated notable effects. nih.gov For instance, 3,7-dihydroxy-1,9-dimethyldibenzofuran (B13945795) displayed obvious inhibitory activity against Staphylococcus aureus (ATCC 27154) with a Minimum Inhibitory Concentration (MIC) value of 13.7 μM. nih.gov

The challenge of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), has prompted the search for new antimicrobial agents. frontiersin.orgfrontiersin.org While research has identified small molecules effective against MRSA persisters, the specific role of this compound in this context requires further elucidation. frontiersin.org

This compound has demonstrated potential as an antifungal agent, particularly against plant pathogenic fungi. Studies have suggested its role in inhibiting the melanisation of Magnaporthe grisea, the fungus responsible for rice blast disease. researchgate.netscirp.org This disease is a significant threat to global rice production, and the development of new control methods, including those derived from natural compounds, is of great interest. jmb.or.krnih.gov Fungal compounds are recognized for their potential to inhibit infection by plant pathogens, either directly or indirectly. scirp.org

Antioxidant Activity

The antioxidant potential of this compound has been a subject of investigation. In a study of polyketides from Aspergillus versicolor SH0105, the antioxidant activities of the isolated compounds were assessed. While another compound, aspermutarubrol/violaceol-I, showed significant 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity and strong ferric reducing antioxidant power (FRAP), the specific contribution of this compound was not highlighted in this context. nih.gov The DPPH assay is a widely used spectrophotometric method for evaluating the antioxidant capacity of various compounds. mdpi.comnih.govnih.gov

Anti-inflammatory Effects and Cytokine Modulation

The potential anti-inflammatory effects of this compound and related fungal compounds are an emerging area of research. mdpi.com Fungal metabolites are known to possess a wide range of biological activities, including immunomodulatory and anti-inflammatory properties. researchgate.net Studies have shown that certain fungal compounds can modulate the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.comfrontiersin.org For example, some compounds have been found to suppress the release of pro-inflammatory mediators and attenuate signaling pathways like p38 MAPK activation. nih.gov While the direct effects of this compound on cytokine modulation are not yet extensively detailed, the broader class of fungal-derived compounds shows promise in this area. nih.gov

Plant Growth Regulatory Activity

This compound, isolated from the marine-derived fungus Aspergillus sulphureus, has been shown to stimulate the initial stages of development in several agricultural plants. scirp.orgscirp.org Specifically, it has demonstrated a stimulatory effect on the root growth of wheat and corn seedlings. psu.eduresearchgate.net

Studies have shown that at a concentration of 10⁻⁶ M, this compound increased the root growth of Triticum aestivum (wheat) by 14%, and at 10⁻⁸ M, it enhanced the root growth of Zea mays (corn) by 27%. psu.edu Interestingly, in the same study, it did not show a significant effect on the seedling roots of Hordeum vulgare (barley) and Fagopyrum esculentum (buckwheat). psu.edu Further research has confirmed the stimulatory effect of this compound on spring soft wheat and corn, with some effects observed even at ultra-low concentrations. scirp.orgscirp.org

Ultra-Low Concentration Effects on Plant Development

This compound, a polyketide isolated from fungi such as Penicillium decumbens and the marine-derived Aspergillus sulphureus, has demonstrated significant stimulatory effects on the initial stages of plant development, particularly at ultra-low concentrations. scirp.orgnih.gov Research has shown that this compound can act as a growth promoter for the seedling roots of several important agricultural crops. dvo.ruscirp.org The stimulatory effects are often observed within a wide concentration range, from 10⁻⁵ M down to 10⁻¹⁸ M. scirp.orgscirp.org

Studies on various crops have revealed a differentiated response to this compound. For instance, it has a pronounced stimulatory effect on the growth of seedling roots of spring soft wheat and maize. scirp.orgdvo.ru In spring wheat, significant growth stimulation was observed at concentrations of 10⁻⁶ M (114% of control), 10⁻¹⁴ M (114% of control), and 10⁻¹⁷ M (111% of control). scirp.org Similarly, for maize seedling roots, this compound showed strong stimulatory activity at concentrations of 10⁻⁸ M (127%), 10⁻¹⁰ M (120%), and 10⁻¹³ M (115%). scirp.org However, its effect on spring barley was minimal, showing only a slight stimulation (108%) at a specific concentration of 10⁻¹² M, and it was found to be inactive with respect to buckwheat seedling roots. scirp.org

The phenomenon of biological activity at ultra-low concentrations suggests that this compound may be a valuable candidate for development as a plant growth regulator in agricultural applications, potentially increasing productivity. scirp.orgdvo.ruresearchgate.net

Table 1: Effect of this compound on Seedling Root Growth of Various Agricultural Plants

Plant SpeciesConcentration (M)Root Length (% of Control)Reference
Spring Wheat (Triticum aestivum L.)10⁻⁶114% scirp.org
10⁻¹⁴114% scirp.org
10⁻¹⁷111% scirp.org
Maize (Zea mays L.)10⁻⁸127% scirp.org
10⁻¹⁰120% scirp.org
10⁻¹³115% scirp.org
Spring Barley (Hordeum vulgare L.)10⁻¹²108% scirp.org
Buckwheat (Fagopyrum esculentum Moench)-Inactive scirp.org

Proposed Molecular Mechanisms of Action

Inhibition of Melanin (B1238610) Formation in Plant Pathogens

One of the well-documented biological activities of this compound is its ability to inhibit melanin formation in certain plant pathogenic fungi. mathewsopenaccess.commathewsopenaccess.com It was originally isolated from the soil fungus Penicillium decumbens as a specific inhibitor of melanization in Magnaporthe grisea, the causative agent of rice blast disease. nih.govmathewsopenaccess.com

Fungal melanin, particularly 1,8-dihydroxynaphthalene (DHN)-melanin, is a crucial virulence factor for many plant pathogens. frontiersin.orgplos.org It accumulates in the cell walls of structures like spores and appressoria, providing physical rigidity and protection against host defense mechanisms and environmental stresses. frontiersin.orgmeddocsonline.org The DHN-melanin biosynthesis pathway begins with the conversion of malonyl-CoA by a polyketide synthase (PKS) to produce the intermediate 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN). meddocsonline.orgnih.gov Subsequent enzymatic steps involving reductases and dehydratases lead to the formation of the DHN-melanin polymer. meddocsonline.orgnih.gov

General Principles of Antimicrobial Action

This compound exhibits a spectrum of antimicrobial activities, including antifungal and antibacterial effects. ontosight.airesearchgate.net The mechanisms underlying the antimicrobial action of natural compounds are diverse and can involve the inhibition of essential cellular processes. mdpi.comresearchgate.net General principles of antimicrobial action include the disruption of cell wall synthesis, alteration of plasma membrane integrity, inhibition of nucleic acid synthesis, interference with protein synthesis, and the interruption of key metabolic pathways. mdpi.comresearchgate.net

While the specific mode of action for this compound is not fully detailed for all microbes, its known activities provide clues. Its antifungal activity against various plant pathogens has been demonstrated. researchgate.netresearchgate.net The action of many antimicrobial compounds, particularly those of phenolic or polyketide nature, often involves disrupting cell membrane integrity. scielo.sa.cr For instance, some natural compounds can cause morphological alterations in bacterial cells, including cytoplasm agglutination and the formation of pores in cell wall membranes. mdpi.com Others may act by chelating essential ions, thereby disrupting cellular processes. mdpi.com Given its polyketide structure, this compound may exert its broader antimicrobial effects through mechanisms such as membrane disruption or interference with critical enzyme functions, which are common modes of action for this class of compounds.

Cellular and Subcellular Targets in Biological Systems

The biological activities of this compound point to specific cellular and subcellular targets. Its most clearly defined target is within the DHN-melanin biosynthetic pathway in fungi like Magnaporthe grisea. nih.govresearchgate.net By inhibiting melanin production, this compound acts on a specific enzymatic component of this secondary metabolic pathway, which is crucial for the pathogenicity of many fungi. frontiersin.orgmeddocsonline.org The enzymes in this pathway, such as polyketide synthases, reductases, or dehydratases, are the likely subcellular targets. univie.ac.at

In plants, the stimulatory effects on root growth at ultra-low concentrations suggest that this compound interacts with plant growth regulation pathways . scirp.orgresearchgate.net These pathways involve complex signaling cascades and hormonal regulation. The compound could be acting as a signaling molecule itself or influencing the synthesis or perception of plant hormones like auxins or cytokinins, which are key regulators of root development. frontiersin.org

Furthermore, studies have shown that this compound and its derivatives exhibit cytotoxic activity against various human cancer cell lines and can inhibit nitric oxide production in lipopolysaccharide-stimulated macrophage cells. researchgate.netnih.govmdpi.com This indicates that this compound has targets within mammalian cells related to cell proliferation and inflammatory response pathways . The inhibition of nitric oxide production points to an interaction with enzymes like nitric oxide synthase or upstream signaling components in inflammatory pathways. researchgate.net The cytotoxic effects suggest interference with fundamental cellular processes such as DNA replication, cell division, or apoptosis-regulating pathways.

Advanced Research Methodologies and Techniques Applied in Decumbenone a Studies

Omics-Based Approaches in Natural Product Discovery (e.g., Comparative Genomics, Metabolomics)

Omics-based strategies have been fundamental in elucidating the biosynthetic pathway of Decumbenone A. By integrating genomics and metabolomics, researchers have successfully identified the genetic blueprint responsible for its production.

A key breakthrough came from a comparative genomics study involving three fungal species known to produce calbistrin and related compounds: Penicillium decumbens, Aspergillus aculeatus, and Aspergillus versicolor. nih.govnih.gov P. decumbens is particularly notable as it produces calbistrins and also accumulates structurally related metabolites, including this compound and B. researchgate.net This comparative analysis led to the identification of a conserved, putative 13-gene biosynthetic gene cluster (BGC), named the 'cal' cluster (from calA to calM), responsible for producing these compounds. nih.govnih.gov The genes within this 35 kb region in P. decumbens showed high sequence similarity to corresponding regions in the other two species, confirming a shared biosynthetic origin. nih.gov

Metabolic profiling, a cornerstone of metabolomics, was employed to analyze the chemical constituents of the wild-type P. decumbens. This analysis confirmed the presence of this compound, along with related compounds, and established a baseline for subsequent genetic manipulation studies. nih.govresearchgate.net Researchers hypothesized that because the decumbenones share the same polyketide backbone and decalin moiety as the calbistrins, they are likely intermediates or byproducts of the same biosynthetic pathway. nih.gov

Genetic Engineering and Synthetic Biology Tools

Genetic engineering has provided the functional proof to validate the hypotheses generated from omics data. Targeted gene manipulation and heterologous expression have been instrumental in confirming the specific genes involved in the biosynthesis of this compound and its derivatives.

To functionally characterize the identified 'cal' gene cluster, researchers implemented CRISPR/Cas9 technology for precise gene editing in P. decumbens. nih.gov This advanced genome editing tool was used to create targeted deletions of specific genes within the cluster. Key genes that were deleted include:

calA , encoding a polyketide synthase (PKS).

calB , encoding a major facilitator superfamily (MFS) transporter.

calC , encoding a Zn(II)2Cys6 binuclear zinc cluster transcription factor. nih.govnih.gov

Metabolic profiling of the resulting mutant strains (ΔcalA and ΔcalC) revealed a complete cessation of calbistrin production, and critically, none of the putative intermediates, including the decumbenones, were produced. nih.govnih.gov This provided conclusive evidence that the 'cal' cluster, regulated by the transcription factor CalC and initiated by the PKS CalA, is directly responsible for the biosynthesis of the decumbenone backbone. nih.gov

Table 1: Summary of CRISPR/Cas9 Gene Deletions in P. decumbens and their effect on Decumbenone Production.
Target GenePredicted FunctionEffect on ProductionReference
calAPolyketide Synthase (PKS)Complete abolishment of this compound production nih.gov
calCTranscription FactorComplete abolishment of this compound production nih.gov

Heterologous expression serves as a powerful tool for producing natural products and confirming the function of a BGC by transferring it from its native organism to a more tractable host. In the context of decumbenones, the entire calbistrin gene cluster from Penicillium decumbens was heterologously expressed in a suitable fungal host. This experiment resulted in high yields of this compound, B, and C in the culture supernatants, confirming that the identified 'cal' cluster contains all the necessary genetic information for their biosynthesis.

Advanced Analytical Chemistry for Complex Mixture Analysis (e.g., UHPLC-MS/MS)

Advanced analytical techniques are essential for the detection, identification, and quantification of specific metabolites within complex fungal extracts. Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) has been the primary tool for analyzing this compound. nih.gov

In studies of P. decumbens, UHPLC-HRMS analysis of culture extracts allowed for the separation and identification of multiple related compounds. nih.gov The analysis of the wild-type strain detected parent ions ([M+Na]+) corresponding to several decumbenones. nih.gov Specifically, two isomers of this compound were identified based on their distinct elution times and accurate mass measurements, demonstrating the technique's high resolution and sensitivity. nih.gov This detailed metabolic profiling was critical for comparing the wild-type strain to the CRISPR/Cas9-generated mutants, thereby confirming the loss of this compound production in the mutants. nih.gov

Table 2: Compounds Identified in P. decumbens Extracts via UHPLC-HRMS.
CompoundRetention Time (min)Ion AdductReference
This compound (Isomer 1)6.02[M+Na]⁺ nih.gov
This compound (Isomer 2)6.50[M+Na]⁺ nih.gov
Decumbenone B6.25[M+Na]⁺ nih.gov
Decumbenone C (Isomer 1)4.40[M+Na]⁺ nih.gov
Decumbenone C (Isomer 2)5.05[M+Na]⁺ nih.gov

Computational Chemistry and Molecular Modeling for Structural and Mechanistic Insights

While computational tools are increasingly used in natural product research for tasks such as genome mining and predicting biosynthetic pathways, specific studies applying computational chemistry or molecular modeling to elucidate the structure or reaction mechanisms of this compound itself are not extensively documented in the available literature. Such methods could, in the future, provide valuable insights into enzyme-substrate interactions within the 'cal' biosynthetic pathway or help predict the molecule's conformational properties.

Potential Academic Applications and Future Research Directions

Biotechnological Production and Strain Improvement for Enhanced Yields

The production of Decumbenone A is intrinsically linked to the biosynthesis of calbistrins, complex polyketides produced by fungi such as Penicillium decumbens. dtu.dkresearchgate.net Recent advances in genomics and genetic engineering have laid the foundation for enhancing the production of this compound through biotechnological approaches.

A pivotal breakthrough was the identification of the 13-membered calbistrin biosynthetic gene cluster (BGC), designated calA to calM, in P. decumbens. nih.govnih.gov This discovery was facilitated by comparative genomics studies with other calbistrin-producing species like A. aculeatus and A. versicolor. nih.gov The identification of this cluster is the first step toward rational strain improvement for overproducing this compound or related molecules. researchgate.net

Key genes within this cluster have been characterized, providing specific targets for metabolic engineering. nih.gov The use of CRISPR/Cas9 technology has enabled targeted gene deletions in P. decumbens, confirming the function of several genes essential for the pathway. nih.govresearchgate.net This powerful tool can be harnessed to modify the producing strain, potentially redirecting the metabolic flux towards this compound accumulation. For example, inactivating enzymes downstream of this compound in the calbistrin pathway could lead to its accumulation.

Furthermore, a Penicillium rubens platform strain, which had the BGCs for major secondary metabolites like penicillin, roquefortine, and chrysogine removed, was successfully repurposed for the expression of the calbistrin gene cluster. dntb.gov.ua This strategy resulted in high yields of this compound, B, and C, demonstrating the potential of using engineered host strains for efficient production. dntb.gov.ua Future research will likely focus on optimizing fermentation conditions and further refining these host strains to create efficient and scalable cell factories for this compound. nih.govmdpi.com

Gene NamePutative FunctionConfirmed Role in Calbistrin/Decumbenone Pathway
calA Polyketide Synthase (PKS)Essential for the biosynthesis of the polyketide backbone; deletion abolishes production. nih.govnih.gov
calB Major Facilitator Superfamily (MFS) TransporterRequired for the efficient export of calbistrin A and B from the cell. nih.govnih.gov
calC Binuclear Zinc Cluster Transcription FactorActs as a positive regulator for the transcription of the entire cal gene cluster. nih.govnih.gov

Exploration of this compound and Analogues as Agrochemicals

Fungal secondary metabolites are a rich source of bioactive compounds with potential applications in agriculture for promoting plant growth and protecting against pathogens. riken.jpcropprotectionnetwork.org

The development of biopesticides is a critical strategy for sustainable agriculture, aiming to reduce reliance on synthetic chemicals. cropprotectionnetwork.orgmdpi.com Fungi are prolific producers of secondary metabolites that serve as chemical defense mechanisms, and many of these compounds have been developed as biological control agents. researchgate.netmdpi.com

The calbistrin pathway, from which this compound originates, produces compounds with known antifungal activity. researchgate.net Calbistrin A, for instance, is active against Candida albicans. nih.gov This inherent bioactivity within the metabolic pathway suggests that this compound and its derivatives could also possess properties useful for controlling plant pathogens. Future research should focus on screening this compound against a panel of significant agricultural fungal and bacterial pathogens. ffhdj.com Identifying the spectrum of activity and mechanism of action would be the first steps toward developing it as a potential lead compound for a natural fungicide.

Discovery of Novel Bioactivities and Elucidation of Undiscovered Mechanisms

While this compound is primarily known as a biosynthetic intermediate, its structural features suggest it may possess its own distinct bioactivities. The broader family of calbistrins has been reported to exhibit several interesting biological effects, including cytotoxicity against leukemia cells and inhibition of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase. nih.govnih.gov

This context provides a strong rationale for screening this compound in a wide range of biological assays. Its potential as an antifungal, antibacterial, or cytotoxic agent remains to be fully explored. Elucidating the mechanisms behind any discovered bioactivities would be a critical next step, potentially revealing new cellular targets or pathways. This line of inquiry could lead to the development of new pharmacological tools or therapeutic leads.

Pathway Engineering for Diversification of this compound Scaffold and Novel Analogue Generation

The complete elucidation of the cal gene cluster in P. decumbens is a significant enabler for pathway engineering and the generation of novel "unnatural" natural products. nih.govresearchgate.net With the biosynthetic machinery identified, genetic manipulation can be used to create structural diversity.

By selectively deleting or modifying genes within the cal cluster, it is possible to alter the chemical structure of the final products. For example, knocking out specific tailoring enzymes (e.g., oxidases, reductases) could lead to the accumulation of modified decumbenone structures. Furthermore, introducing genes from other biosynthetic pathways into the engineered P. decumbens or P. rubens host strains could result in hybrid polyketides with novel functionalities. dntb.gov.ua This combinatorial biosynthesis approach can rapidly generate a library of this compound analogues for screening in agrochemical and pharmaceutical applications.

Gene DeletionEncoded ProteinImpact on Metabolite Production in P. decumbens
ΔcalA Polyketide SynthaseComplete abolishment of calbistrin and decumbenone production. nih.gov
ΔcalB MFS TransporterSignificantly reduced extracellular levels of calbistrin A and C. nih.gov
ΔcalC Transcription FactorComplete abolishment of calbistrin and decumbenone production. nih.gov

Contributions to Understanding Fungal Secondary Metabolism and Chemical Ecology

The study of this compound and its biosynthetic pathway provides fundamental insights into fungal secondary metabolism. researchwithrutgers.com The organization of the cal genes into a BGC is a classic example of how fungi structure the genetic blueprint for complex molecule synthesis, ensuring coordinated expression. nih.gov The identification of the pathway-specific transcription factor (calC) and an efflux pump (calB) sheds light on the tight regulation and export mechanisms fungi employ for their chemical products. nih.gov

Secondary metabolites are believed to play crucial roles in the ecological success of the producing organism, serving as agents of competition, defense, or communication. nih.govscienceopen.com By understanding the biosynthesis of decumbenones, researchers can better probe their ecological function for P. decumbens. For instance, investigating the conditions that trigger the expression of the cal cluster can provide clues about the environmental or biological interactions where these molecules are deployed. This knowledge contributes to the broader field of chemical ecology, explaining the intricate chemical dialogues between microorganisms in their natural habitats. researchgate.net

Theoretical Studies on Polyketide Cyclization and Stereochemistry of this compound

The biosynthesis of this compound, a key intermediate in the formation of calbistrin in fungi such as Penicillium decumbens, presents a fascinating case for theoretical and computational investigation, particularly concerning the formation of its characteristic decalin ring system. nih.govnih.gov While specific computational studies exclusively focused on this compound are not extensively documented in the current literature, a robust theoretical framework can be constructed by examining its proposed biosynthetic pathway in the context of well-studied analogous systems, such as the biosynthesis of lovastatin (B1675250). nih.govresearchgate.net

The formation of the decalin core of this compound is hypothesized to proceed via a highly programmed series of reactions catalyzed by a Type I iterative polyketide synthase (PKS), identified as CalA. nih.govnih.gov This process culminates in a crucial intramolecular [4+2] cycloaddition (Diels-Alder reaction) of a reactive polyene intermediate. Theoretical studies on such enzymatic cyclizations are pivotal for understanding how the enzyme active site controls the reaction's feasibility, regioselectivity, and, critically, its stereochemistry.

The Postulated Linear Heptaketide Precursor and the Role of CalA

The biosynthesis of this compound is understood to originate from a linear heptaketide (a 14-carbon chain) assembled by the CalA PKS. nih.gov The precise structure of this linear precursor, immediately preceding cyclization, is crucial for any theoretical analysis. Based on the structure of this compound and biosynthetic precedents like lovastatin, this precursor is a highly unsaturated open-chain polyene. The CalA enzyme is responsible not only for the iterative condensation of acetate (B1210297) and malonate units to build this chain but also for controlling the reduction steps, leading to the specific pattern of double bonds required for the subsequent cycloaddition.

The theoretical importance of the PKS lies in its function as a template. Molecular modeling and quantum mechanics/molecular mechanics (QM/MM) studies on other PKS systems have shown that the enzyme's acyl carrier protein (ACP) domain holds the growing polyketide chain, shuttling it between catalytic domains. This physical constraint is the first level of stereochemical control, pre-organizing the substrate for subsequent reactions.

The Intramolecular Diels-Alder Cycloaddition: A Theoretical Perspective

The key step in forming the bicyclic structure of this compound is a proposed intramolecular Diels-Alder reaction. nih.gov In the analogous biosynthesis of lovastatin, the nonaketide synthase (LovB) is known to catalyze such a cycloaddition. researchgate.netnih.gov Theoretical studies suggest that without enzymatic catalysis, such reactions might proceed through multiple pathways leading to a mixture of stereoisomers or require high thermal energy. nih.govacs.org Therefore, the enzyme plays a critical role in accelerating the reaction and ensuring the formation of a single, biologically active stereoisomer.

Theoretical approaches to understanding this enzymatic control involve several key areas:

Transition State Stabilization: Computational models, particularly QM/MM calculations, can be used to study the transition state of the Diels-Alder reaction within the enzyme's active site. These studies on analogous systems have shown that the enzyme stabilizes the preferred transition state geometry through specific hydrogen bonding and electrostatic interactions, thereby lowering the activation energy for the desired stereochemical outcome (e.g., an endo versus exo approach). nih.gov For this compound, a putative Diels-Alderase domain or a separate enzyme within the cal gene cluster would be responsible for creating a pocket that selectively binds the linear precursor in a conformation amenable to the specific cyclization required.

Conformational Control: Before the reaction occurs, the enzyme must bind the flexible linear polyketide chain in a specific conformation that brings the diene and dienophile moieties into close proximity for the [4+2] cycloaddition. Molecular dynamics (MD) simulations can, in theory, be employed to explore the conformational landscape of the precursor within the active site, identifying the low-energy conformations that lead to the correct pre-reaction geometry for the observed stereochemistry of this compound.

Stereochemical Determination: The stereochemistry of the resulting decalin ring is determined by the facial selectivity of the cycloaddition and the endo/exo selectivity of the transition state. The proposed biosynthetic Diels-Alder reaction leading to lovastatin, for instance, would necessitate an endo conformation with specific pseudoaxial or pseudoequatorial positioning of substituents, a conformation that is not favored in non-enzymatic thermal cyclizations of similar substrates. nih.govacs.org By analogy, the enzyme responsible for this compound's cyclization must enforce a similarly specific and otherwise less favorable transition state to produce the observed stereocenters.

The table below summarizes the key theoretical considerations for the enzymatic intramolecular Diels-Alder reaction leading to this compound, drawing parallels with the well-studied lovastatin biosynthesis.

FeatureTheoretical Consideration for this compound BiosynthesisAnalogous Finding in Lovastatin Biosynthesis Studies
Precursor Conformation The CalA PKS or an associated enzyme must bind the linear heptaketide in a specific folded conformation to facilitate the cycloaddition.The lovastatin nonaketide synthase (LovB) is proposed to act as a template, positioning the polyene for cyclization. researchgate.netnih.gov
Reaction Mechanism An enzyme-catalyzed intramolecular [4+2] Diels-Alder reaction.Confirmed to be catalyzed by the PKS (LovB), which functions as a natural Diels-Alderase. researchgate.netnih.gov
Transition State A specific endo or exo transition state is stabilized by the enzyme active site to ensure stereospecificity.The biologically relevant stereochemistry requires an endo transition state, which is not the major product in non-enzymatic thermal cyclizations. nih.govacs.org
Stereocontrol Achieved through precise positioning of the substrate by the enzyme, dictating facial and conformational selectivity of the cycloaddition.The enzyme enforces a high degree of stereocontrol, leading to a single diastereomer from the reactive polyene intermediate. pnas.org

Future research directions in this area would undoubtedly involve detailed QM/MM and MD simulations on the CalA PKS or an associated Diels-Alderase from the cal gene cluster. Such studies would aim to model the linear heptaketide precursor within the enzyme's active site, calculate the energy barriers for different possible cyclization pathways and stereochemical outcomes, and identify the key amino acid residues responsible for catalysis and stereocontrol. These theoretical investigations will be essential to fully elucidate the molecular-level details of how nature constructs the complex architecture of this compound.

Q & A

Q. What experimental methodologies are employed to isolate and purify Decumbenone A from fungal sources?

this compound is typically isolated from fungal cultures (e.g., Penicillium decumbens or Aspergillus sulphureus) using solvent extraction and chromatographic techniques. For example, fungal mycelia and culture media are homogenized and extracted with ethyl acetate, followed by concentration and sequential fractionation using normal-phase silica chromatography. Reverse-phase HPLC with a C-18 column and methanol-water gradients is then used for final purification . Key steps include:

  • Extraction : Use of EtOAc to solubilize metabolites.
  • Fractionation : Silica gel chromatography with stepwise elution (hexane to EtOAc).
  • Purification : HPLC with UV detection for peak collection.

Q. How is the chemical structure of this compound validated?

Structural elucidation relies on high-resolution mass spectrometry (HRESIMS) for molecular formula determination (e.g., C₁₆H₂₄O₄) and NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to assign functional groups and connectivity. For stereochemical determination, NOESY/ROESY experiments and electronic circular dichroism (ECD) calculations are used to confirm absolute configurations (e.g., 1S, 3S, 8R, 9R, 10S) .

Q. What is the established bioactivity profile of this compound in plant systems?

this compound stimulates root growth in crops like spring wheat (Triticum aestivum) at ultra-low concentrations (10⁻⁷–10⁻¹⁴ M). Standard bioassays involve germinating seeds on filter paper soaked in test solutions, incubating at 26–27°C for 3 days, and measuring root length against controls. Activity is dose-dependent, with peak efficacy at 10⁻⁶ M (114% growth stimulation) .

Advanced Research Questions

Q. How do concentration gradients and plant species specificity influence this compound’s bioactivity?

this compound exhibits species-specific effects: it stimulates wheat roots at 10⁻⁶–10⁻¹⁴ M but shows reduced activity in buckwheat. Experimental design must account for:

  • Dose-response curves : Test logarithmic concentration ranges (10⁻⁶–10⁻¹⁸ M) to identify optimal thresholds.
  • Species selection : Compare monocots (e.g., maize, barley) and dicots to assess structural-activity relationships.
  • Control variables : Standardize incubation time, temperature, and seed viability to minimize noise .

Q. What genetic mechanisms underlie this compound biosynthesis in Penicillium decumbens?

The decumbenone-calbinsterin biosynthetic gene cluster (BGC) includes a polyketide synthase (PdecPKS10/CalA), a transporter (CalB), and a transcriptional regulator (CalC). Knockout studies demonstrate:

  • CalA disruption abolishes this compound and calbistrin production.
  • CalB is critical for metabolite secretion.
  • Co-regulation of 13 genes in the BGC under nutrient-limiting conditions. Comparative genomics reveals homologs in Cryphonectria parasitica, suggesting evolutionary conservation of this pathway .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in efficacy (e.g., variable stimulation across studies) may arise from:

  • Extract purity : Impurities in semi-purified fractions can skew bioassay results.
  • Environmental factors : Fungal culture conditions (media, temperature) alter metabolite profiles.
  • Plant genotype : Use isogenic lines to control for genetic variability. Methodological solutions include LC-MS quantification of this compound in test solutions and multi-laboratory validation of protocols .

Q. What in silico strategies predict this compound’s molecular interactions with plant receptors?

Computational approaches include:

  • Molecular docking : Screen this compound against auxin-binding proteins (e.g., TIR1/AFB receptors) using AutoDock Vina.
  • QSAR modeling : Correlate structural features (e.g., ketone groups, side-chain length) with root growth stimulation.
  • Phylogenetic analysis : Identify plant species with conserved target receptors using BLASTp and Clustal Omega .

Methodological Considerations

  • Reproducibility : Document fungal strain IDs (e.g., KMM 4640), culture conditions, and HPLC parameters to enable replication .
  • Data validation : Use statistical tools (e.g., ORIGIN 8.0) to analyze dose-response curves and report mean ± standard error .
  • Ethical compliance : Adhere to institutional guidelines for genetic modification and metabolite extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.